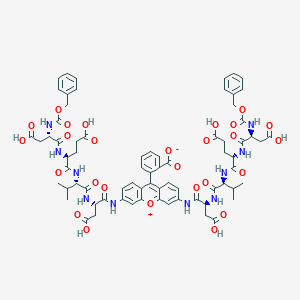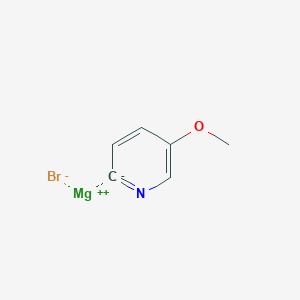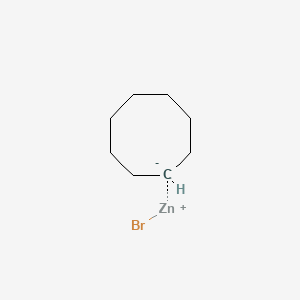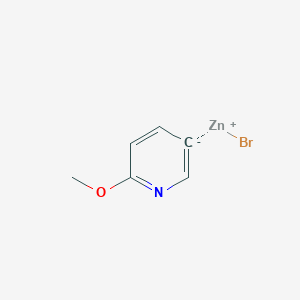
2-Ethylphenylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylphenylzinc bromide, or 2-EPZB, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a colorless, water-soluble salt that is composed of zinc, bromine, and two ethylphenyl groups. 2-EPZB is known for its solubility in organic solvents, such as tetrahydrofuran (THF), and its stability in aqueous solutions. It is also known for its ability to act as a catalyst in organic reactions and its low toxicity. This makes it a useful tool in laboratory experiments and scientific research.
科学研究应用
2-EPZB is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, such as the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.
作用机制
2-EPZB acts as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In the presence of 2-EPZB, the reaction is accelerated by the formation of a zinc complex, which acts as a Lewis acid. This zinc complex then facilitates the reaction by providing a nucleophilic site for the reaction to occur.
Biochemical and Physiological Effects
2-EPZB is a low-toxicity compound that is not known to cause any adverse biochemical or physiological effects. It is generally regarded as safe for use in laboratory experiments and scientific research.
实验室实验的优点和局限性
2-EPZB has several advantages for laboratory experiments. It is soluble in organic solvents, such as 2-Ethylphenylzinc bromide, 0.50 M in THF, and is stable in aqueous solutions. It is also a low-toxicity compound, making it safe for use in laboratory experiments. Additionally, it is known for its ability to act as a catalyst in organic reactions, making it a useful tool for scientific research.
The main limitation of 2-EPZB is its relatively low reactivity. It is not as reactive as some other catalysts, such as palladium, and therefore may not be suitable for some laboratory experiments. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for 2-EPZB research. One potential direction is to develop new methods for synthesizing 2-EPZB. This could involve exploring new solvents or catalysts that could be used to synthesize the compound more efficiently. Additionally, research could be done to explore new applications for 2-EPZB, such as using it as a catalyst in the synthesis of new pharmaceuticals or dyes. Finally, research could be done to explore the potential toxicity of 2-EPZB and its potential effects on the environment.
合成方法
2-EPZB is synthesized by reacting 2-ethylphenol with zinc bromide in a solvent such as 2-Ethylphenylzinc bromide, 0.50 M in THF. The reaction begins with the nucleophilic attack of the bromide anion on the 2-ethylphenol molecule, forming an intermediate. The intermediate then undergoes a series of rearrangements, forming a new bromide anion and a zinc complex. The zinc complex then reacts with the bromide anion to form 2-EPZB.
属性
IUPAC Name |
bromozinc(1+);ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYVQPIRJVOMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenylzinc bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














